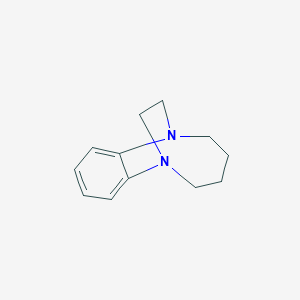
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) is a chemical compound with the molecular formula C10H14N2. It is a member of the benzodiazocine family, which is known for its diverse range of biological activities. This compound is characterized by its unique structure, which includes a fused ethano bridge and a benzodiazocine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired benzodiazocine ring system.
Industrial Production Methods
In an industrial setting, the production of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzodiazocine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazocine derivatives.
Aplicaciones Científicas De Investigación
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) can be compared with other benzodiazocine derivatives, such as:
1,6-Ethano-1,6-benzodiazocine: Lacks the tetrahydro modification, leading to different chemical and biological properties.
1,6-Benzodiazocine: A simpler structure without the ethano bridge, resulting in distinct reactivity and applications.
2,3,4,5-Tetrahydro-1,6-benzodiazocine: Similar to the target compound but without the ethano bridge, affecting its stability and reactivity.
The uniqueness of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1,8-diazatricyclo[6.4.2.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-11(5-1)13-7-3-4-8-14(12)10-9-13/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
VNPXIMAKERROAW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCN(C1)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


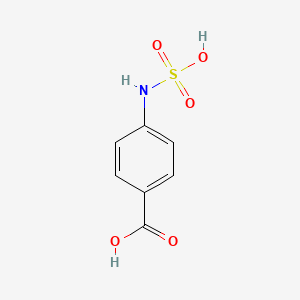
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
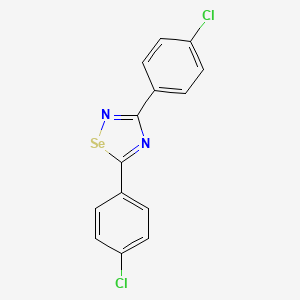

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
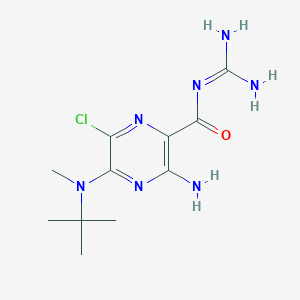

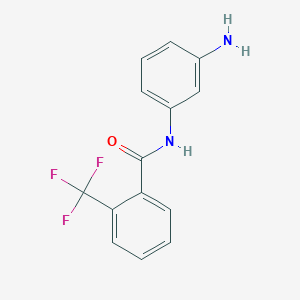

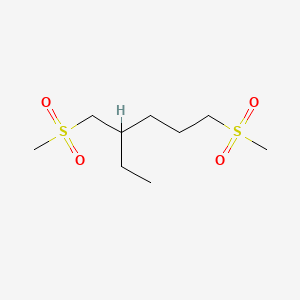
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
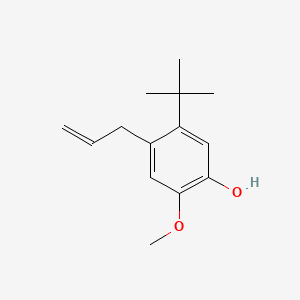
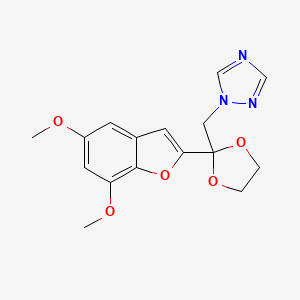
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
